8-Phenyl-7h-purine

Conformational analysis NMR spectroscopy Molecular recognition

8-Phenyl-7H-purine (CAS 4776-14-1, molecular formula C₁₁H₈N₄, MW 196.21 g/mol) is the simplest 8-aryl-substituted purine, comprising an unadorned purine bicyclic core with a phenyl ring appended at the C8 position of the imidazole moiety. Unlike extensively derivatized congeners such as 8-phenylxanthines, 8-phenyladenines, or 2,6-diamino-8-phenylpurines, this compound bears no additional exocyclic substituents, making it the definitive reference scaffold for structure–activity relationship (SAR) studies within the 8-arylpurine class.

Molecular Formula C11H8N4
Molecular Weight 196.21 g/mol
CAS No. 4776-14-1
Cat. No. B3352451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Phenyl-7h-purine
CAS4776-14-1
Molecular FormulaC11H8N4
Molecular Weight196.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=NC=NC=C3N2
InChIInChI=1S/C11H8N4/c1-2-4-8(5-3-1)10-14-9-6-12-7-13-11(9)15-10/h1-7H,(H,12,13,14,15)
InChIKeyULWZFKSDBAAHEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Phenyl-7H-purine (CAS 4776-14-1): Core Scaffold Identity, Physicochemical Profile, and Comparator Differentiation Context


8-Phenyl-7H-purine (CAS 4776-14-1, molecular formula C₁₁H₈N₄, MW 196.21 g/mol) is the simplest 8-aryl-substituted purine, comprising an unadorned purine bicyclic core with a phenyl ring appended at the C8 position of the imidazole moiety [1]. Unlike extensively derivatized congeners such as 8-phenylxanthines, 8-phenyladenines, or 2,6-diamino-8-phenylpurines, this compound bears no additional exocyclic substituents, making it the definitive reference scaffold for structure–activity relationship (SAR) studies within the 8-arylpurine class [2]. Its conformational properties, characterized by a near-coplanar arrangement of the phenyl and purine rings (torsion angle θ = 10–15° as determined by NMR ring-current analysis), distinguish it from N-alkylated derivatives where steric hindrance forces significantly larger torsion angles [3]. These features position 8-Phenyl-7H-purine as the optimal unfunctionalized starting point for medicinal chemistry elaboration, physicochemical baseline measurements, and computational modeling exercises where the unperturbed electronic and steric properties of the 8-phenylpurine pharmacophore must be established before introducing additional substituent effects.

Why 8-Phenyl-7H-purine Cannot Be Indiscriminately Replaced by Other 8-Substituted or Regioisomeric Purines in Research and Development Workflows


The purine scaffold tolerates substitution at multiple positions (C2, C6, C8, N7, N9), and seemingly minor structural alterations produce profound changes in conformational preference, electronic distribution, and biological target engagement. For 8-Phenyl-7H-purine, the absence of additional substituents on the purine ring means that the phenyl ring experiences minimal steric compression from the imidazole NH proton, resulting in a torsion angle of only 10–15° and near-full conjugation between the two aromatic systems [1]. In contrast, introducing an N-methyl group at the 7- or 9-position (as in 7-methyl-8-phenylpurine or 9-methyl-8-phenylpurine) increases the torsion angle to approximately 35–45°, while 3,9-dimethyl derivatives reach θ ≈ 50°, effectively decoupling the π-systems [1]. Regioisomeric substitution (e.g., 7-phenyl-7H-purine or 6-phenylpurine) relocates the aryl group to a different position on the purine core, fundamentally altering the molecular electrostatic potential surface and hydrogen-bonding capability [2]. These structural changes are not cosmetic—they directly affect target binding geometry, as demonstrated by the >100-fold variation in purine nucleoside phosphorylase (PNP) inhibitory potency observed across C8-substituted purine analogs [3]. Therefore, treating any 8-arylpurine as interchangeable with 8-Phenyl-7H-purine risks introducing uncontrolled conformational and electronic variables that compromise SAR interpretability and experimental reproducibility.

Quantitative Differentiation Evidence for 8-Phenyl-7H-purine Versus Closest Analogs and Regioisomers


Phenyl–Purine Torsion Angle: Near-Coplanarity of 8-Phenyl-7H-purine Versus Sterically Forced Non-Planarity in N-Alkylated 8-Phenylpurines

Proton NMR ring-current shift analysis by Bergmann et al. directly compared the torsion angle (θ) between the phenyl ring and the purine plane across a series of 8-phenylpurines. 8-Phenyl-7H-purine, bearing an NH group in the imidazole ring, exhibits the smallest torsion angle (θ = 10–15°), indicating near-coplanarity [1]. In contrast, N-methyl-8-phenylpurine analogs show significantly larger torsion angles: θ ≈ 35–45° for compounds with one N-methyl group in the imidazole ring, and θ ≈ 50° for 3,9-dimethyl derivatives where the Δ-value (separation of ortho- and meta/para-proton multiplets) collapses to zero [1]. This ~25–35° difference in torsion angle between 8-Phenyl-7H-purine and its N-alkylated analogs has been independently confirmed by Johnson–Bovey ring-current calculations [1].

Conformational analysis NMR spectroscopy Molecular recognition

UV Absorption Maxima: Distinct Spectral Signature of 8-Phenyl-7H-purine Versus 2,6-Diamino-8-arylpurine Congeners

The Elion laboratory systematically catalogued UV absorption spectra for a library of 8-arylpurines, establishing that the unsubstituted 8-phenylpurine core absorbs at characteristically different wavelengths compared to 2,6-diamino-8-arylpurine derivatives [1]. 2,6-Diamino-8-phenylpurine exhibits λ_max at 265 nm and 303 nm (pH 1), reflecting the electron-donating influence of the two amino substituents on the purine chromophore [1]. In contrast, 8-Phenyl-7H-purine, lacking these amino groups, shows a hypsochromically shifted absorption profile more closely resembling the parent purine system, with the phenyl substituent contributing a moderate bathochromic shift relative to unsubstituted purine (λ_max ~263 nm for purine) [1][2]. This spectral distinction provides a rapid, non-destructive method for confirming the identity and substitution pattern of the purchased material.

UV spectroscopy Quality control Compound identity verification

PNP Enzyme Inhibition Potency: Contextual Placement of 8-Phenyl-7H-purine Within the C8-Substituted Purine Activity Spectrum

Purine nucleoside phosphorylase (PNP) inhibition data curated in BindingDB and ChEMBL for structurally related 8-substituted purines establish a quantitative activity landscape against which 8-Phenyl-7H-purine can be contextualized. 2,6-Diamino-8-phenylpurine (CHEMBL66077), the closest diamino-substituted analog, exhibits weak DHFR inhibition (IC₅₀ = 59,900 nM against rat liver DHFR; IC₅₀ = 28,000 nM against T. gondii DHFR) [1]. Within the PNP target class, the most potent C8-substituted guanine and acycloguanosine inhibitors achieve Ki values of 10⁻⁷ to 10⁻⁶ M (31 nM for the clinical candidate forodesine) [2]. The unsubstituted 8-Phenyl-7H-purine, lacking the 6-amino or 6-oxo hydrogen-bonding functionality present in purine nucleobases, is expected to exhibit substantially weaker PNP affinity than these optimized inhibitors, positioning it as a negative-control scaffold or a minimal pharmacophore starting point for fragment-based elaboration rather than a pre-optimized hit compound [2][3].

Purine nucleoside phosphorylase Enzyme inhibition Immunomodulation

Synthetic Accessibility: Suzuki–Miyaura Coupling Yields for 8-Phenyl-7H-purine Versus Classical Ring-Closure Methods for 8-Arylpurines

The modern Suzuki–Miyaura cross-coupling approach to 8-arylpurines, as systematically developed by Havelková, Dvořák, and Hocek (2001), employs 8-bromopurine or 9-benzyl-8-bromoadenine with phenylboronic acid under Pd(0) catalysis to afford 8-arylpurines in good yields [1]. This methodology contrasts sharply with the classical ring-closure routes described by Elion et al. (1951), where 5-benzamidopyrimidine precursors were cyclized to 8-arylpurines by dry heating (Method A), phosphoryl chloride treatment (Method D), or fusion with benzamide (Method C), achieving variable yields of 30–60% with frequent decomposition at elevated temperatures [2]. The Suzuki approach using aqueous DME or anhydrous toluene conditions provides markedly improved and more reproducible yields, and critically, avoids the harsh acidic conditions and phosphorus-containing impurities that plagued the earlier methods [1]. For the specific case of 8-Phenyl-7H-purine (the N9-unprotected parent), the Suzuki coupling of 8-bromopurine with phenylboronic acid in DMF at ~100 °C represents the current preferred laboratory-scale preparation route [3].

Synthetic methodology Process chemistry Scalability

Positive Inotropic Activity: 8-Phenyl-7H-purine as the Minimal Pharmacophore for the 8-Phenylpurine Inotropic Class

The comprehensive inotropic evaluation of 8-phenylpurines in the Boehringer Ingelheim patent US 4,299,834 provides quantitative in vivo data for a series of 2,4-dimethoxy-, 2-methoxy-4-methylmercapto-, and related substituted 8-phenylpurines in anesthetized cats [1]. At a standardized intravenous dose of 2.0 mg/kg, the most active compound, 8-(2,4-dimethoxyphenyl)-purine (Compound A), produced a 185% increase in left ventricular dp/dt_max with a concomitant blood pressure change of +42/+31 mmHg [1]. Other congeners (Compounds B–H) showed dp/dt_max increases ranging from 26% to 110% [1]. While the unsubstituted parent 8-Phenyl-7H-purine was not directly tested in this patent series, it constitutes the minimal structural pharmacophore from which these inotropic activities are derived [1][2]. The structure–activity gradient—where electron-donating alkoxy substituents on the phenyl ring (particularly 2,4-dimethoxy) enhance inotropic potency—establishes 8-Phenyl-7H-purine as the essential reference baseline for quantifying the contribution of each phenyl ring substituent to the observed pharmacological effect [1].

Cardiovascular pharmacology Positive inotropy Structure–activity relationship

High-Value Application Scenarios for 8-Phenyl-7H-purine in Research and Industrial Settings


Medicinal Chemistry: Zero-Substituent Reference Scaffold for 8-Phenylpurine SAR Campaigns

In any structure–activity relationship program targeting 8-phenylpurine-based kinase inhibitors, adenosine receptor antagonists, or positive inotropic agents, 8-Phenyl-7H-purine serves as the indispensable unsubstituted control compound. The Boehringer Ingelheim patent series demonstrates that phenyl ring substitution modulates inotropic dp/dt_max responses across a >7-fold range (26% to 185% increase at 2 mg/kg i.v.) [1]. Without the parent scaffold as a reference, the quantitative contribution of each substituent cannot be deconvoluted from the intrinsic activity of the 8-phenylpurine core. Similarly, the Bergmann NMR data establish that N-alkylation forces the phenyl ring out of coplanarity by 25–35°, providing a structural rationale for altered target binding that can only be interpreted against the near-coplanar (θ = 10–15°) geometry of the unsubstituted parent [2].

Computational Chemistry and Molecular Modeling: Minimal Pharmacophore for Docking and DFT Benchmarking

The small size (MW 196.21 g/mol, 22 heavy atoms) and conformational simplicity of 8-Phenyl-7H-purine make it an ideal test case for validating computational methods applied to purine-based drug design. The experimentally measured torsion angle of 10–15° [1] provides a rigorous benchmark for DFT and molecular mechanics conformational sampling algorithms. Its near-coplanar ground-state geometry, confirmed by both NMR ring-current analysis and Johnson–Bovey calculations [1], contrasts with the twisted conformations of N-alkyl derivatives, offering a clean system for studying the interplay between π-conjugation, steric effects, and calculated binding energies in docking simulations against purine-binding protein targets.

Synthetic Methodology Development: Benchmark Substrate for C8 Arylation Protocol Optimization

As the structurally simplest 8-arylpurine, 8-Phenyl-7H-purine is the preferred benchmarking substrate for developing and optimizing new C8 arylation methodologies. The Suzuki–Miyaura coupling of 8-bromopurine with phenylboronic acid, established by Havelková et al. to proceed in good yields under Pd(0) catalysis [1], serves as the reference reaction against which alternative catalytic systems (Pd, Ni, Cu), ligand designs, and solvent conditions can be quantitatively compared. Any new methodology claiming improved 8-arylpurine synthesis should demonstrate superior yield, shorter reaction time, or milder conditions relative to this established Suzuki protocol using 8-Phenyl-7H-purine formation as the standard transformation.

Analytical Reference Standard: UV and Chromatographic Identity Verification of 8-Arylpurine Libraries

The distinct UV absorption profile of 8-Phenyl-7H-purine—characterized by a narrow band in the 260–270 nm region at pH 1 and the absence of the 303 nm band typical of 2,6-diamino-8-arylpurines [1]—enables its use as a chromatographic and spectroscopic reference standard. For laboratories synthesizing or procuring 8-arylpurine libraries, the unsubstituted parent compound provides a retention time and spectral benchmark that facilitates rapid identification of more highly substituted derivatives and detection of regioisomeric impurities (e.g., 7-phenyl vs. 8-phenyl substitution). This is particularly valuable for HPLC-MS quality control of compound collections where full NMR characterization of every library member is impractical.

Quote Request

Request a Quote for 8-Phenyl-7h-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.